1',3'-Dihydrospiro[cyclopentane-1,2'-indole]
Description
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[1,3-dihydroindole-2,1'-cyclopentane] |
InChI |
InChI=1S/C12H15N/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 |
InChI Key |
QQKKXRBRNWEFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction via Phosphine Catalysis
Reagents :
- Triphenylphosphine
- Dialkyl hex-2-en-4-ynedioate
- Arylidene-1,3-indanedione
- Solvent: Dry dimethoxyethane (DME)
- Temperature: Room temperature (25°C)
- Reaction time: 12–24 hours
Procedure :
The reaction proceeds through a phosphine-catalyzed cyclization mechanism. Triphenylphosphine initiates nucleophilic attack on dialkyl hex-2-en-4-ynedioate, generating a reactive zwitterionic intermediate. This intermediate undergoes sequential addition to arylidene-1,3-indanedione, followed by intramolecular cyclization to form the spirocyclic product.
Outcomes :
- Yield : 75–92%
- Diastereoselectivity : >95% trans-isomer preference (confirmed by $$^1$$H NMR and X-ray crystallography)
- Functional group tolerance : Electron-withdrawing (EWG) and electron-donating groups (EDG) on the arylidene component are well-tolerated.
Table 1: Representative Examples of Three-Component Synthesis
| Entry | R Group (Arylidene) | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| 1 | 4-NO$$2$$C$$6$$H$$_4$$ | 92 | 98:2 |
| 2 | 4-MeOC$$6$$H$$4$$ | 85 | 96:4 |
| 3 | 2-Furyl | 78 | 94:6 |
Multicomponent Tandem Alkylation-Condensation Cascade
Reagents :
- 1,2,3-Trimethylindole
- Alkyl bromides (e.g., methyl bromoacetate)
- Salicylaldehydes
- Solvent: Ethanol/water (1:1)
- Temperature: 70°C
- Catalyst: p-Toluenesulfonic acid (PTSA)
Procedure :
This method involves Fischer indolization followed by tandem alkylation-condensation. The indole core is generated in situ from hydrazine and ketone precursors, then alkylated to form an indolium ion. Subsequent condensation with salicylaldehyde yields spiropyran derivatives, which are precursors to the target spirocyclic structure.
Outcomes :
- Yield : 40–81% (dependent on substituents)
- Steric control : Bulky substituents at C-3 of the indole enhance facial selectivity during cyclization.
Table 2: Key Variations in Tandem Cascade Synthesis
| Entry | Alkyl Bromide | Salicylaldehyde Substituent | Yield (%) |
|---|---|---|---|
| 1 | Methyl bromoacetate | 5-Nitro | 68 |
| 2 | Ethyl 2-bromopropanoate | 4-Dimethylamino | 72 |
| 3 | Benzyl bromide | 3,5-Di-tert-butyl | 58 |
Microwave-Assisted Dearomative Cycloaddition
Reagents :
- 1,2,3-Trimethylindole
- N-Tosylaziridines
- Solvent-free
- Microwave irradiation: 150°C, 30 minutes
Procedure :
The reaction involves a [3+2] cycloaddition between indole and aziridine, facilitated by microwave heating. The process avoids traditional solvents and catalysts, aligning with green chemistry principles.
Outcomes :
- Yield : 65–78%
- Scope : Limited to aziridines with aryl or ester groups due to electronic stabilization requirements.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Three-component reaction | High yield and diastereoselectivity | Requires stoichiometric phosphine |
| Tandem cascade | Broad substrate scope | Moderate yields for bulky substrates |
| Microwave-assisted | Solvent-free, rapid reaction times | Narrow aziridine applicability |
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions are crucial for forming spirocyclic structures.
Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, which are common in aromatic compounds.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve azomethine ylides generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Cycloaddition Reactions: Yield dispiro compounds with multiple stereocenters.
Substitution Reactions: Yield substituted indole derivatives.
Scientific Research Applications
The applications of 1',3'-dihydrospiro[cyclopentane-1,2'-indole] and its derivatives span across chemistry, biology, medicine, and industry, owing to their unique structural and biochemical properties. This class of compounds is explored for antimicrobial, antiviral, and anticancer properties, making them potential lead compounds in drug discovery and development.
Scientific Research Applications
Chemistry
- Building Blocks : 5’-Bromospiro[cyclopentane-1,3’-indoline], a derivative of dihydrospiro[cyclopentane-1,2’-indole], serves as a building block in synthesizing complex organic molecules and spirocyclic compounds.
- Synthesis Protocol : An efficient synthetic protocol has been developed for constructing functionalized 1′,3′-dihydro spiro[cyclopentane-1,2′-inden]-2-enes, utilizing a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and 2-arylidene-1,3-indanedione . The advantages include readily available reagents, mild conditions, simple manipulation, satisfactory yields, and high diastereoselectivity .
Biology
- Biological Activities : 5’-Bromospiro[cyclopentane-1,3’-indoline] is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Enzyme Interactions : This compound interacts with enzymes like phosphoinositide 3-kinase delta (PI3Kδ), influencing cell growth and survival pathways.
- Cellular Effects : Studies indicate that it influences cellular processes such as apoptosis and proliferation by inhibiting specific enzymes involved in these pathways. The inhibition of PI3Kδ can lead to reduced tumor cell viability and growth.
Medicine
- Drug Discovery : 5’-Bromospiro[cyclopentane-1,3’-indoline] is explored as a lead compound in drug discovery and development for various therapeutic targets.
- Antimicrobial and Antiviral Properties : Research indicates that 5'-Bromospiro[cyclopentane-1,3'-indoline] exhibits significant antimicrobial and antiviral activities and can inhibit various pathogens.
Industry
- Novel Materials : Dihydrospiro[cyclopentane-1,2’-indole] derivatives are utilized in developing novel materials and as precursors in the synthesis of specialty chemicals.
Pharmacokinetics of 5'-Bromospiro[cyclopentane-1,3'-indoline]
- Absorption : Predicted to have high gastrointestinal absorption.
- Distribution : Expected to cross the blood-brain barrier, indicating possible central nervous system effects.
- Metabolism : May act as a substrate for P-glycoprotein, influencing its distribution and elimination.
- Excretion : The exact route of excretion remains unknown.
Case Studies
- Antiviral Activity : In vitro assays demonstrated that 5’-Bromospiro[cyclopentane-1,3’-indoline] effectively inhibited viral replication in specific cell lines, showcasing its potential as an antiviral agent.
- Antimicrobial Efficacy : The compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its utility in treating bacterial infections.
- Anticancer Potential : Similar compounds have shown promising results against pancreatic (PSN-1) and breast (MDA-MB231) cancer cell lines, suggesting that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] may have anticancer properties.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Spiro-(Cyclopentane-1,2'-Pseudo-Indoxyl) Dihydro Derivative
- Structure : Analogous to 1',3'-dihydrospiro[cyclopentane-1,2'-indole], this compound features a cyclopentane spiro-fused to a pseudo-indoxyl system.
- Reactivity : Under trace acidic conditions, it rearranges to tetrahydrocarbazole, a fused bicyclic system. Kinetic studies show its rearrangement is slower than solvent exchange processes for secondary alcohols or indole amines, suggesting higher stability under mild acidic conditions .
1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one Hydrochloride
- Structure : Contains a pyrrolidine ring instead of cyclopentane, with a ketone group at the spiro junction.
- Synthesis : Prepared via multi-step routes involving cyclization and salt formation (HCl), yielding a molecular formula of C11H12N2O·HCl (Mol. weight: 225.72 g/mol) .
- Key Difference : The presence of a hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral cyclopentane may favor lipid membrane permeability.
Tetrahydrocarbazole
- Structure : A fused bicyclic system lacking a spiro junction.
- Reactivity : Forms readily from spiro analogs under acidic conditions, as seen in . This highlights the thermodynamic preference for fused systems over spiro structures in certain environments .
Pharmacological and Physicochemical Properties
Anti-Tumor Dispiro Compounds
QSAR Analysis of Cyclopentane Derivatives
- Key Findings :
- Saturated cyclopentane rings (as in the target compound) reduce conjugation, whereas unsaturated analogs (e.g., cyclopent-[1,2]-ene) enhance π-system delocalization, affecting electronic properties and binding affinity .
- Substituents at the R1 position (e.g., -CH3, -CH2CH3) modulate steric bulk and logP values, influencing bioavailability. For instance, methyl groups improve metabolic stability but may reduce solubility .
Stability and Reactivity
- Acid Sensitivity : The target compound’s spiro structure is less prone to acid-catalyzed rearrangement than spiro-(cyclopentane-1,2'-pseudo-indoxyl), which rapidly converts to tetrahydrocarbazole .
- Thermodynamic Stability : Spiro systems generally exhibit higher strain energy than fused systems (e.g., tetrahydrocarbazole), making them more reactive in ring-opening reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a spirocyclic structure where a cyclopentane ring is fused to an indole moiety. This unique configuration contributes to its rigidity and three-dimensionality, which are critical for its biological interactions.
Mechanisms of Biological Activity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole] exhibits various biological activities, primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways, impacting cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
These values indicate that the compound effectively inhibits cell growth, making it a candidate for further drug development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that it displays activity against various bacterial strains, although specific IC50 values were not detailed in the available literature.
Comparative Analysis with Similar Compounds
When compared to other spirocyclic compounds such as 1',2'-Dihydrospiro[cyclopentane-1,3'-indole], 1',3'-Dihydrospiro[cyclopentane-1,2'-indole] shows distinct differences in biological activity due to its unique structural features. The spirocyclic nature enhances binding affinity to biological targets, potentially improving pharmacokinetic properties.
| Compound | Anticancer Activity (IC50) | Structural Feature |
|---|---|---|
| 1',3'-Dihydrospiro[cyclopentane-1,2'-indole] | 21.19 µM (HePG-2) | Spirocyclic with indole moiety |
| 1',2'-Dihydrospiro[cyclopentane-1,3'-indole] | Not specified | Different spirocyclic arrangement |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives of 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]. For instance:
- Study on Derivatives : A study synthesized various derivatives and evaluated their anticancer activity. Some derivatives exhibited enhanced potency compared to the parent compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
